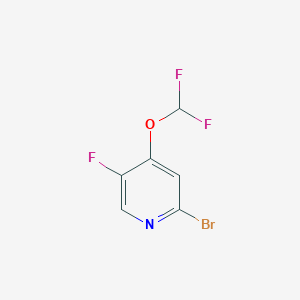

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine

Descripción

Propiedades

IUPAC Name |

2-bromo-4-(difluoromethoxy)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRZLZRCHCFZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 2-Bromo-5-fluoroaniline

A method for preparing 2-bromo-5-fluoroaniline involves several steps, starting with 4-fluoroaniline as a raw material. The process includes reacting 4-fluoroaniline with acetic anhydride to produce 4-fluoroacetanilide. Subsequently, 4-fluoroacetanilide, concentrated sulfuric acid, and fuming nitric acid react to form 2-nitro-4-fluoroacetanilide. 2-nitro-4-fluoroacetanilide and sodium nitrite are added to a brominating agent under acidic conditions to produce 2-bromo-5-fluoronitrobenzene. Finally, 2-bromo-5-fluoronitrobenzene reacts with a reducing agent to yield 2-bromo-5-fluoroaniline.

Reaction Conditions and Molar Ratios:

The brominating reagent in step 3 can be cupric bromide, hydrobromic acid solution, or N-bromosuccinimide. Cupric bromide and hydrobromic acid solution are preferred.

The molar ratio of 2-nitro-4-fluoroacetanilide, cupric bromide, and hydrobromic acid solution is 1:(0.1-5):(0.5-10), with a preference for 1:0.3:1.5. The reaction temperature when adding the diazonium salt aqueous solution should be maintained between -10 to 30 ℃, ideally 0-5 ℃.

The reducing agent in step 4 can be iron powder, Raney nickel, or zinc powder, with iron powder being preferred. The solvent can be ethanol, acetic acid, methanol, or tetrahydrofuran, with a preferred molar ratio of 1:5 for acetic acid and ethanol. The reaction temperature in step 4 should be between 50 to 90 ℃, preferably 80 to 85 ℃.

Stereoselective Synthesis of geminal Bromofluoroalkenes

A strategy for synthesizing geminal \$$E\$$-bromofluoroalkenes involves the kinetically selective conversion of \$$trans\$$-3 using PhP(O\$$i\$$-Pr)\$$_{2}\$$ under nonpolar reaction conditions. The reaction proceeds through the selective decomposition of oxaphosphetane intermediates.

Reaction Condition Optimization:

| Entry | Phosphorous Reagent | Solvent | Time (h) | Yield (%) | \$$E/Z\$$ Ratio |

|---|---|---|---|---|---|

| 1 | PPh\$$_3\$$ | CH\$$2\$$Cl\$$2\$$ | 12 | NR | 1.2:1 |

| 2 | P(O\$$i\$$-Pr)\$$_{3}\$$ | CH\$$2\$$Cl\$$2\$$ | 12 | 65 | 1.4:1 |

| 3 | PhP(O\$$i\$$-Pr)\$$_{2}\$$ | CH\$$2\$$Cl\$$2\$$ | 12 | 71 | 4.3:1 |

| 4 | Ph\$$_2\$$PO\$$i\$$-Pr | CH\$$2\$$Cl\$$2\$$ | 12 | 82 | 2.3:1 |

| 5 | PhP(O\$$i\$$-Pr)\$$_{2}\$$ | Toluene | 5 | 88 | 10:1 |

| 6 | PhP(O\$$i\$$-Pr)\$$_{2}\$$ | Hexanes | 5 | 90 | 11:1 |

Yield determined by \$$^19\$$F NMR analysis using PhCF\$$_3\$$ as an internal standard. Ratio determined by \$$^19\$$F NMR analysis of the crude product.

The reaction with PPh\$$3\$$ in CH\$$2\$$Cl\$$2\$$ at room temperature showed negligible stereoselectivity. The use of P(O\$$i\$$-Pr)\$${3}\$$ improved the yield to 65%, but the stereoselectivity remained low. Replacing one O\$$i\$$-Pr with Ph increased both yield and \$$E\$$-selectivity. The highest yield was achieved with Ph\$$_2\$$PO\$$i\$$-Pr, but the \$$E/Z\$$ selectivity decreased. Nonpolar solvents such as toluene and hexanes further improved the yield and \$$E/Z\$$ selectivity.

To a stirred mixture of a carbonyl compound (1.00 mmol) and CFBr\$$3\$$ (195 μl, 1.99 mmol) in freshly distilled hexanes (2 to 5 ml) or toluene (5 ml) at 0°C, PhP(O\$$i\$$-Pr)\$${2}\$$ (900 μl, 4.02 mmol) was added dropwise under Ar. The reaction mixture was warmed to room temperature and stirred for 2 to 12 hours. The reaction mixture was then filtered through a silica gel pad with distilled hexanes, and the filtrate was concentrated under reduced pressure to afford the geminal bromofluoroalkene. The \$$E:Z\$$ ratio was determined by \$$^19\$$F NMR analysis.

Análisis De Reacciones Químicas

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Intermediates

One of the primary applications of 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine is as an intermediate in the synthesis of pharmaceutical compounds. The presence of bromine and difluoromethoxy groups allows for diverse functionalization reactions, making it suitable for creating biologically active molecules.

Case Study: Antiviral Agents

Research has shown that derivatives of pyridine compounds, including those containing the difluoromethoxy group, exhibit antiviral properties. For instance, modifications to the this compound scaffold have been explored to enhance efficacy against viral infections, particularly in developing new treatments for influenza and HIV .

Development of Catalysts

This compound serves as a crucial building block in the synthesis of ligands and catalysts. Its halogenated structure can facilitate coordination with metal centers, which is essential in catalyzing various organic reactions.

Case Study: Metal-Catalyzed Reactions

The compound has been utilized in the preparation of organometallic complexes that act as catalysts for cross-coupling reactions such as Suzuki and Sonogashira reactions. These catalysts are valuable in forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

Agrochemical Applications

Fluorinated compounds have been shown to enhance the biological activity of agrochemicals. The incorporation of this compound into pesticide formulations can improve their efficacy against pests while potentially reducing environmental impact due to lower application rates.

Case Study: Herbicides

Studies indicate that fluorinated pyridine derivatives can significantly increase herbicidal activity. The difluoromethoxy group contributes to the overall lipophilicity and bioavailability of these compounds, making them more effective in agricultural applications .

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.

Case Study: Coatings

Research has identified that incorporating fluorinated compounds into polymer matrices can improve their durability and resistance to solvents and chemicals. This property is particularly beneficial in industrial applications where materials are exposed to harsh environments .

Structure-Activity Relationship Studies

The compound is also valuable in structure-activity relationship (SAR) studies aimed at understanding how different substituents affect biological activity. By systematically varying the substituents on the pyridine ring, researchers can identify optimal configurations for desired pharmacological effects.

Case Study: Anticancer Research

Investigations into the SAR of related pyridine derivatives have revealed that specific substitutions can enhance anticancer activity by modulating interactions with cellular targets. The difluoromethoxy group has been highlighted as a favorable modification that enhances potency against certain cancer cell lines .

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects. The difluoromethoxy and fluorine groups enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The target compound’s unique substitution pattern distinguishes it from analogs:

- 4-Bromo-2-fluoropyridine (CAS 128071-98-7): Features bromo at position 4 and fluoro at position 2. The absence of difluoromethoxy reduces steric hindrance and electron-withdrawing effects, making it more reactive in nucleophilic substitutions .

- 2-Bromo-4-(bromomethyl)-5-fluoropyridine (CAS 1227509-89-8): Contains bromomethyl at position 4 instead of difluoromethoxy. The bromomethyl group enables cross-coupling reactions but introduces higher molecular weight (268.91 g/mol vs. ~238 g/mol for the target compound) .

- 5-Bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7): Differs in substituent positions (bromo at 5, difluoromethoxy at 2), altering regioselectivity in synthetic applications .

Physical and Chemical Properties

Key Research Findings

Stability : Difluoromethoxy groups resist metabolic degradation better than methoxy analogs, as seen in pantoprazole synthesis .

Reactivity : Bromo at position 2 in the target compound may direct electrophilic substitutions to positions 3 or 6, contrasting with 4-bromo isomers .

Synthetic Challenges : Introducing difluoromethoxy requires specialized reagents (e.g., ClCF₂O− sources), complicating synthesis compared to methoxy or methyl derivatives .

Actividad Biológica

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the presence of bromine and fluorine substituents, positions it as a candidate for various pharmacological applications, including anti-cancer and anti-inflammatory properties.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6H3BrF3NO

- CAS Number : 1432754-30-7

This compound features a pyridine ring with a bromine atom at the 2-position, a difluoromethoxy group at the 4-position, and a fluorine atom at the 5-position, contributing to its reactivity and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The presence of halogen atoms enhances its ability to participate in electrophilic substitutions and hydrogen bonding, which may influence enzyme activity or receptor binding.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or inflammation.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to cancer growth or inflammatory responses.

Anticancer Activity

Research has indicated that fluorinated pyridine derivatives, including this compound, exhibit significant anticancer properties. A study involving various substituted pyridines found that compounds with bromine and fluorine substituents demonstrated enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown promise in reducing inflammation. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX) .

Study 1: Anticancer Efficacy

In a comparative study on the efficacy of several pyridine derivatives against cancer cell lines, this compound was tested for its growth inhibitory effects. The results indicated an IC50 value in the low micromolar range, suggesting potent activity against L1210 mouse leukemia cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 3.5 | L1210 |

| Control (Doxorubicin) | 0.5 | L1210 |

Study 2: Anti-inflammatory Effects

A study evaluating the anti-inflammatory potential of fluorinated compounds reported that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its role in modulating inflammatory responses .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 200 | 50 |

| IL-6 | 150 | 30 |

Q & A

Q. What are the optimal methods for synthesizing 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves introducing the difluoromethoxy group via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine scaffold. For example, starting with 4-hydroxy-5-fluoropyridine, treat with a difluoromethylating agent (e.g., ClCF₂O− or BrCF₂O−) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN. Optimization requires monitoring reaction progress via TLC or HPLC and adjusting temperature, solvent polarity, and stoichiometry to minimize side products .

Q. How can the purity and structural identity of this compound be confirmed?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Use ¹⁹F and ¹H NMR to verify substituent positions and assess purity. For example, the difluoromethoxy group shows a characteristic triplet in ¹⁹F NMR (δ ~ -80 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns.

- X-ray Crystallography : Employ SHELX-97 for single-crystal structure determination. Refinement with SHELXL ensures accurate bond-length and angle measurements .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile brominated byproducts.

- Storage : Store in a cool, dry place (<4°C) in amber glass vials to prevent photodegradation. Refer to safety data sheets (SDS) for specific hazards, as bromo- and fluoro-substituted pyridines may exhibit acute toxicity .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to separate brominated impurities.

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals. Monitor purity via melting point analysis (mp ~120–125°C, depending on substituents) .

Q. How does this compound participate in cross-coupling reactions?

- Methodological Answer : The bromine atom at the 2-position is reactive in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ as a catalyst, a boronic acid partner (e.g., arylboronic acids from ), and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/ethanol/water). Microwave-assisted conditions (100°C, 30 min) can enhance yields by 15–20% compared to traditional heating .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of further functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can map electrostatic potential surfaces to identify electron-deficient positions. For instance, the 5-fluoro group directs electrophiles to the 3-position via meta-directing effects. Compare calculated activation energies for competing pathways to validate predictions .

Q. What strategies resolve contradictions in reported spectroscopic data?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Assign ambiguous signals by correlating ¹H-¹³C couplings.

- Single-Crystal Analysis : Use WinGX to refine crystallographic data and resolve discrepancies in bond angles or torsion forces .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace chemical shifts in complex spectra .

Q. How do solvent effects influence SNAr reactivity in difluoromethoxy-group installation?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the transition state in SNAr reactions. Conduct kinetic studies in varying solvents (ε = 10–40) to determine rate constants (k). For example, DMF (ε = 37) accelerates the reaction 3-fold compared to THF (ε = 7.5) due to enhanced stabilization of the Meisenheimer complex .

Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies?

- Methodological Answer : Compare reaction rates using deuterated vs. protiated substrates. A primary KIE (k_H/k_D > 1) suggests bond-breaking in the rate-determining step (e.g., C-Br cleavage). For this compound, KIE experiments under Suzuki conditions can elucidate whether oxidative addition or transmetallation is rate-limiting .

Q. How can advanced crystallographic tools characterize non-covalent interactions in derivatives?

- Methodological Answer : Use SHELXL to refine weak interactions (e.g., C-F⋯π or halogen bonding) in crystal lattices. ORTEP-3 visualizes thermal ellipsoids and anisotropic displacement parameters, critical for identifying π-stacking or hydrogen-bonding networks that influence solid-state reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.